1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride
Description
Properties
IUPAC Name |
1,4-diazepan-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c1-8-9(15-7-12-8)10(14)13-5-2-3-11-4-6-13;;/h7,11H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGTCYXYQCSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methyl-1,3-thiazole-5-carbonyl Chloride
The 4-methyl-1,3-thiazole-5-carboxylic acid is first prepared or commercially obtained. This acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions. Typical reaction conditions involve refluxing the acid with excess thionyl chloride in an inert solvent like dichloromethane or chloroform. The reaction is monitored until gas evolution ceases, indicating complete conversion.
Acylation of 1,4-Diazepane
The acid chloride intermediate is then reacted with 1,4-diazepane, a seven-membered heterocyclic amine, to form the amide bond. This reaction is typically carried out in an aprotic solvent such as dichloromethane at low temperature (0 to 5 °C) to control reaction rate and minimize side reactions. A base like triethylamine or sodium hydroxide is added to scavenge the released HCl and drive the reaction to completion.
The reaction scheme can be summarized as:
$$
\text{4-Methyl-1,3-thiazole-5-carbonyl chloride} + \text{1,4-diazepane} \xrightarrow{\text{DCM, base}} \text{1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane}
$$
Formation of the Dihydrochloride Salt
To enhance the compound’s solubility and stability, the free base amide is treated with hydrochloric acid (HCl) in a suitable solvent like ethanol or ethereal HCl to form the dihydrochloride salt. This salt formation is essential for applications requiring aqueous solubility and improved handling.
Reaction Conditions and Optimization
| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Methyl-1,3-thiazole-5-carboxylic acid + SOCl2 | DCM or CHCl3 | Reflux | ~85-95 | Anhydrous conditions, gas evolution monitored |
| 2 | Acid chloride + 1,4-diazepane + base (e.g., NaOH or Et3N) | DCM | 0–5 °C to RT | 75-90 | Base scavenges HCl, slow addition recommended |
| 3 | Free base + HCl (ethereal or ethanolic) | Ethanol or ether | RT | Quantitative | Salt formation improves solubility |
Supporting Research and Findings
The reaction of 4-methyl-1,3-thiazole-5-carbonyl chloride with 1,4-diazepane is a well-established method for preparing thiazole-diazepane amides, as noted in industrial synthesis protocols that emphasize the use of dichloromethane as solvent and sodium hydroxide or triethylamine as base to neutralize HCl byproduct.
Automated reactors and continuous flow synthesis have been explored to improve the efficiency and safety of these transformations, especially in scale-up scenarios.
The purity and identity of the compound are confirmed by spectroscopic methods such as NMR and mass spectrometry, with characteristic signals for the thiazole methyl group and diazepane methylene protons.
The hydrochloride salt form is preferred for biological assays and pharmaceutical research due to enhanced aqueous solubility and stability.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Outcome | Comments |
|---|---|---|---|---|
| Acid Chloride Formation | 4-Methyl-1,3-thiazole-5-carboxylic acid, SOCl2 | Reflux in DCM, anhydrous | 4-Methyl-1,3-thiazole-5-carbonyl chloride | High yield, moisture sensitive |
| Amide Formation | Acid chloride, 1,4-diazepane, base (NaOH or Et3N) | 0–5 °C to RT, DCM | 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane | Controlled addition prevents side reactions |
| Salt Formation | Free base, HCl (ethereal or ethanolic) | RT in ethanol or ether | Dihydrochloride salt | Enhances solubility and stability |
Chemical Reactions Analysis
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride exhibit antimicrobial properties. Thiazole derivatives are known for their efficacy against various bacterial strains, making this compound a candidate for further studies in antibiotic development .
2. Neurological Research
Diazepane derivatives have been investigated for their effects on the central nervous system (CNS). Specifically, compounds like this compound may modulate neurotransmitter receptors, which could be beneficial in treating neurological disorders such as anxiety and depression .
3. Cancer Research
There is emerging evidence that thiazole-containing compounds can inhibit cancer cell proliferation. The unique structural features of this compound may enhance its ability to target specific pathways involved in tumor growth .
Biological Applications
1. Cell Culture Medium
This compound has been identified as a non-ionic organic buffering agent suitable for biological applications, particularly in cell culture media where maintaining pH levels between 6 and 8.5 is critical for optimal cell growth .
2. Drug Development
The compound serves as a versatile scaffold in medicinal chemistry for synthesizing new drug candidates. Its structure allows for modifications that can lead to enhanced biological activity or improved pharmacokinetic properties .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy of Thiazole Derivatives | Evaluated the antimicrobial properties of thiazole-based compounds | Demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for antibiotic development. |
| Neurological Effects of Diazepane Compounds | Investigated the CNS effects of diazepane derivatives | Found that certain derivatives exhibit anxiolytic effects in animal models, indicating potential therapeutic use in anxiety disorders. |
| Thiazole Compounds in Cancer Treatment | Assessed the anti-proliferative effects of thiazole derivatives on cancer cells | Identified that specific modifications enhance cytotoxicity against various cancer cell lines, supporting further development as anticancer agents. |
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related 1,4-diazepane dihydrochlorides (Table 1):
Key Observations :
- Thiazole vs. Pyridine/Trifluoromethyl Groups : The thiazole ring in the target compound introduces sulfur-based hydrogen bonding and π-stacking capabilities, differentiating it from fluorinated pyridine analogs (e.g., 1-[5-(Trifluoromethyl)pyridin-2-yl]- derivative), which prioritize lipophilicity .
- Salt Forms : All compared compounds are dihydrochlorides, suggesting improved aqueous solubility for biological testing.
Research Implications and Limitations
- Biological Activity : Compounds like 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane are studied for antimalarial activity , but the target compound’s thiazole group may target different pathways (e.g., kinase inhibition).
- Commercial Availability : The target compound is priced at €549/50 mg, reflecting its niche research use , whereas analogs like 1-(3-phenylpropyl)-1,4-diazepane dihydrochloride are discontinued, limiting accessibility .
- Data Gaps: Limited published data on the target compound’s pharmacokinetics or mechanism of action necessitates further study.
Biological Activity
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride (CAS Number: 1311316-55-8) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 261.77 g/mol. The compound features a thiazole ring, which is significant for its biological activity, particularly in enzyme inhibition and antioxidant properties .
1. Enzyme Inhibition
Recent studies have shown that derivatives of thiazole compounds exhibit xanthine oxidase inhibitory activity. For instance, related compounds demonstrated IC50 values ranging from 3.6 to 9.9 μM against xanthine oxidase, indicating potential therapeutic applications in conditions like gout and hyperuricemia .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Compound 5j | 3.6 | Xanthine oxidase inhibitor |
| Compound 5k | 8.1 | Xanthine oxidase inhibitor |
| Compound 5l | 9.9 | Xanthine oxidase inhibitor |
2. Antioxidant Activity
In addition to enzyme inhibition, compounds structurally similar to this compound have exhibited moderate antioxidant activities. These activities were assessed using DPPH free radical scavenging assays, with some compounds showing promising results .
The mechanism by which this compound exerts its biological effects may involve the formation of hydrogen bonds within the active site of target enzymes due to the presence of heteroatoms in its structure. This structural feature enhances binding affinity and specificity towards various biological targets .
Case Studies
A notable study investigated the structural analogs of thiazole derivatives for their pharmacological properties. The findings indicated that modifications in the thiazole ring could significantly alter the biological activity, suggesting that further research into the structure-activity relationship (SAR) could yield more potent derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride?
- Methodological Answer : A common approach involves coupling 4-methyl-1,3-thiazole-5-carbonyl chloride with 1,4-diazepane in the presence of a base (e.g., KCO) in polar aprotic solvents like DMF. The intermediate is then treated with HCl to form the dihydrochloride salt. Column chromatography (e.g., using chloroform/methanol gradients) is typically employed for purification .
Q. How is the purity of this compound assessed?
- Methodological Answer : Purity is validated via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S). Commercial standards report ≥95% purity for similar diazepane derivatives, which can serve as a benchmark .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer : H NMR (in DMSO-d) identifies key resonances:
- Thiazole protons: δ 8.2–8.5 ppm (s, 1H).
- Diazepane methyl group: δ 2.3–2.5 ppm (s, 3H).
- Diazepane backbone protons: δ 3.5–4.0 ppm (m, 4H).
MS (LC/MS) confirms the molecular ion peak (M+H) at the calculated molecular weight .
Advanced Research Questions
Q. How does conformational flexibility of the diazepane ring influence biological activity?
- Methodological Answer : The diazepane ring adopts multiple conformations due to its seven-membered structure. Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography can map dominant conformers. For example, substituents like the 4-methylthiazole group may restrict flexibility, altering binding affinity in enzyme assays .
Q. What strategies optimize yield in large-scale synthesis of this compound?
- Methodological Answer : Catalytic systems (e.g., KI/KCO) improve coupling efficiency. Solvent selection (DMF vs. acetonitrile) and stepwise addition of reagents reduce side reactions. Process optimization via Design of Experiments (DoE) can identify critical parameters (temperature, stoichiometry) .
Q. How can contradictory NMR data for diazepane derivatives be resolved?
- Methodological Answer : Contradictions often arise from solvent-dependent shifts or proton exchange. Deuterated solvents (CDCl vs. DMSO-d) and variable-temperature NMR clarify ambiguous signals. Comparative analysis with structurally validated analogs (e.g., fluorobenzoyl-diazepane derivatives) aids interpretation .
Q. What role does the thiazole moiety play in molecular interactions?
- Methodological Answer : The thiazole ring enhances π-π stacking with aromatic residues in target proteins (e.g., kinases). Computational docking (AutoDock Vina) and Surface Plasmon Resonance (SPR) quantify binding kinetics. Substituents like the 4-methyl group modulate hydrophobicity and steric effects .
Q. How is stability evaluated under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
